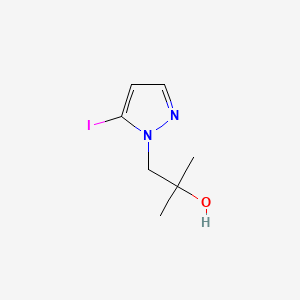
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is a chemical compound that features a pyrazole ring substituted with an iodine atom at the 5-position and a hydroxyl group at the 2-position of a methyl-propan-2-OL moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL typically involves the iodination of a pyrazole derivative followed by the introduction of the hydroxyl group. One common method includes the reaction of 5-iodopyrazole with 2-methyl-propan-2-OL under specific conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of industrial-grade reagents, automated reaction monitoring, and purification techniques such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as amines, thiols, or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiourea under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, reduction may yield deiodinated pyrazoles, and substitution may yield various functionalized pyrazoles.
Aplicaciones Científicas De Investigación
1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(5-Bromopyrazol-1-YL)-2-methyl-propan-2-OL
- 1-(5-Chloropyrazol-1-YL)-2-methyl-propan-2-OL
- 1-(5-Fluoropyrazol-1-YL)-2-methyl-propan-2-OL
Comparison: 1-(5-Iodopyrazol-1-YL)-2-methyl-propan-2-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H11IN2O |
|---|---|
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
1-(5-iodopyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C7H11IN2O/c1-7(2,11)5-10-6(8)3-4-9-10/h3-4,11H,5H2,1-2H3 |
Clave InChI |
RUHWHAQZRVAVGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1C(=CC=N1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
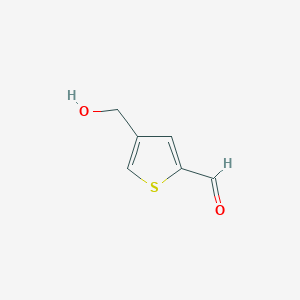
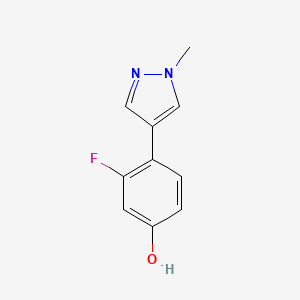
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)

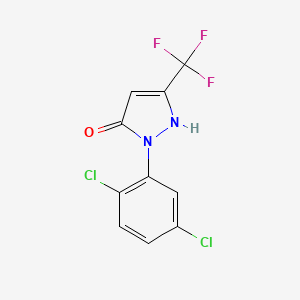
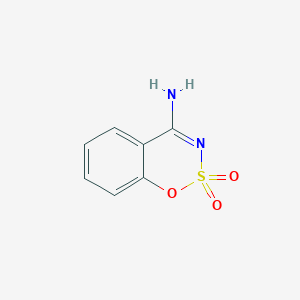

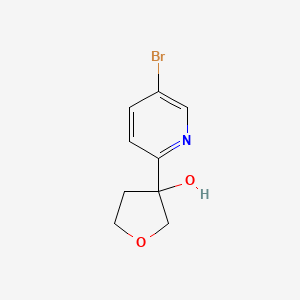
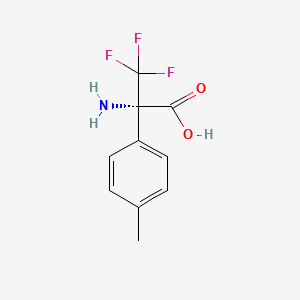
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
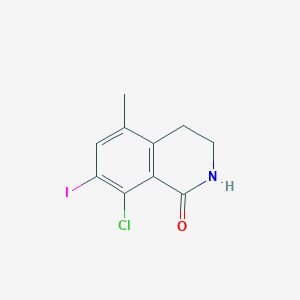
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

